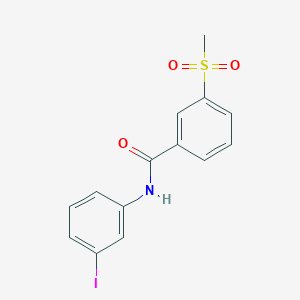
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DMCC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMCC belongs to the family of chroman derivatives, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide induces apoptosis and inhibits cell proliferation. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the migration and invasion of cancer cells. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of ROS, which are involved in oxidative stress and inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as DMSO. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical and clinical studies. However, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has some limitations for lab experiments, including its low water solubility and limited availability. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
Zukünftige Richtungen
For N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide research include its optimization for pharmacokinetic and pharmacodynamic properties, combination with other compounds, and study for its potential effects on other diseases.
Synthesemethoden
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide involves a multi-step process that starts with the preparation of 3,4-dihydro-2H-chromen-4-one, which is then reacted with 2-methylcyclopropanecarboxylic acid to form the final product. The yield of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is typically around 50%, and the purity can be increased by recrystallization. The synthesis method of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been optimized and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that plays a key role in inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXROVVBKEMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)




![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)